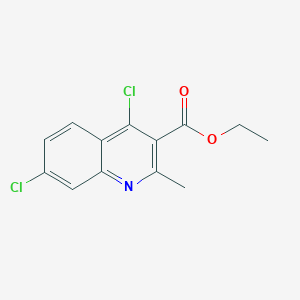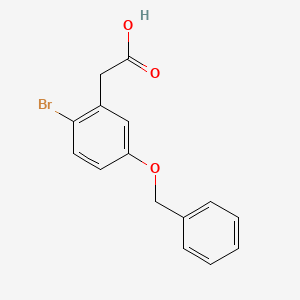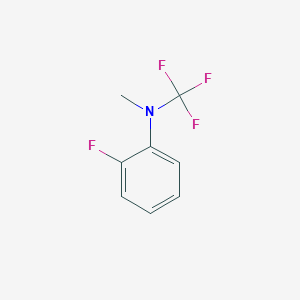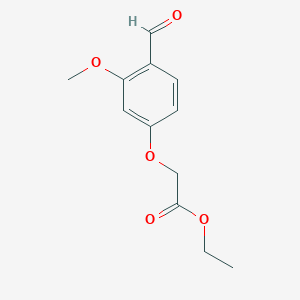
5-Isothiocyanato-4-methoxy-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isothiocyanato-4-methoxy-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an isothiocyanate group (-N=C=S) and a methoxy group (-OCH3) attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-4-methoxy-1,3-benzothiazole typically involves the reaction of 4-methoxy-1,3-benzothiazole with thiophosgene (CSCl2) or other isothiocyanate precursors. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Material: 4-methoxy-1,3-benzothiazole
Reagent: Thiophosgene (CSCl2) or other isothiocyanate precursors
Solvent: Anhydrous solvents like dichloromethane (DCM) or chloroform
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Isothiocyanato-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzothiazole ring can undergo reduction to form dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents like DCM or ethanol, room temperature to mild heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products
Substitution Reactions: Thioureas, carbamates, dithiocarbamates
Oxidation Reactions: Aldehydes, carboxylic acids
Reduction Reactions: Dihydrobenzothiazoles
科学的研究の応用
5-Isothiocyanato-4-methoxy-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Isothiocyanato-4-methoxy-1,3-benzothiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity.
Pathways Involved: The compound can induce oxidative stress and apoptosis in cells by generating reactive oxygen species (ROS) and activating apoptotic pathways.
類似化合物との比較
Similar Compounds
4-Methoxy-1,3-benzothiazole: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.
5-Isothiocyanato-1,3-benzothiazole: Lacks the methoxy group, which affects its solubility and reactivity.
2-Isothiocyanato-1,3-benzothiazole: Different position of the isothiocyanate group, leading to different reactivity and biological activity.
Uniqueness
5-Isothiocyanato-4-methoxy-1,3-benzothiazole is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
208458-63-3 |
|---|---|
分子式 |
C9H6N2OS2 |
分子量 |
222.3 g/mol |
IUPAC名 |
5-isothiocyanato-4-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N2OS2/c1-12-9-6(10-4-13)2-3-7-8(9)11-5-14-7/h2-3,5H,1H3 |
InChIキー |
GZUPOWBAWQTSTF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=C1N=CS2)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)
![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)


![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)

![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)







